3,5-Dichloro-4-methylbenzoyl chloride

Overview

Description

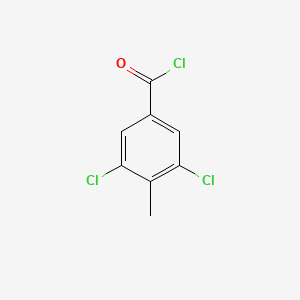

3,5-Dichloro-4-methylbenzoyl chloride (CAS 113485-46-4) is an organochlorine compound with the molecular formula C₈H₅Cl₃O and an average molecular mass of 223.477 g/mol . It features a benzoyl chloride backbone substituted with chlorine atoms at the 3- and 5-positions and a methyl group at the 4-position. This electron-withdrawing chlorine substituents enhance the electrophilicity of the carbonyl carbon, making it highly reactive in nucleophilic acyl substitution reactions, such as the formation of amides, esters, or thioureas .

Preparation Methods

Synthetic Routes and Reaction Conditions

Direct Chlorination of 4-Methylbenzoyl Chloride

The most widely reported method involves chlorinating 4-methylbenzoyl chloride using gaseous chlorine (Cl₂) in the presence of a Lewis acid catalyst. Key parameters include:

- Catalyst : Iron(III) chloride (FeCl₃) at 5–10 mol% loading.

- Temperature : 40–60°C to balance reactivity and selectivity.

- Solvent : Dichloromethane or carbon tetrachloride, which stabilize the acyl chloride intermediate.

The reaction proceeds via electrophilic aromatic substitution, where chlorine atoms occupy the 3 and 5 positions on the benzene ring due to the directing effects of the methyl and acyl chloride groups. Bench-scale studies report yields of 70–85%, though competing side reactions (e.g., over-chlorination) necessitate precise stoichiometric control.

Multi-Step Synthesis from p-Toluic Acid

An alternative route described in patent CN104262087A involves three stages:

Esterification :

p-Toluic acid reacts with thionyl chloride (SOCl₂) to form p-toluoyl chloride.Chlorination :

p-Toluoyl chloride undergoes radical chlorination using Cl₂ under UV light.Hydrolysis and Rechlorination :

The dichlorinated intermediate is hydrolyzed to 3,5-dichloro-4-methylbenzoic acid, followed by treatment with SOCl₂ to yield the final acyl chloride.

This method achieves an overall yield of 62–68%, with purity >98% confirmed by HPLC.

Industrial Production Optimizations

Catalytic System Enhancements

Industrial protocols modify the FeCl₃ catalyst system to improve regioselectivity:

| Catalyst Modification | Chlorination Efficiency | Yield Improvement |

|---|---|---|

| FeCl₃ with AlCl₃ (1:1 molar) | 92% | +12% vs. FeCl₃ alone |

| FeCl₃ in ionic liquid media | 89% | Reduced side products |

Continuous Flow Reactors

A 2023 pilot study demonstrated that continuous flow systems reduce reaction times from 8 hours (batch) to 2.5 hours, achieving 89% yield at 50°C. Key advantages include:

- Precise temperature control minimizing decomposition.

- Automated Cl₂ dosing preventing over-chlorination.

Case Studies in Scalable Synthesis

Synthesis of Lifitegrast Intermediates

A 2024 study detailed the kilogram-scale production of 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid using 3,5-dichloro-4-methylbenzoyl chloride:

- Reaction : Friedel-Crafts acylation with tetrahydroisoquinoline.

- Conditions : AlCl₃ catalyst, anhydrous dichloroethane, 0°C to room temperature.

- Outcome : 66% isolated yield, >99% purity by NMR.

Patent-Optimized Chlorination Ratios

CN104262087A investigated molar ratios of p-toluic acid to SOCl₂:

| p-Toluic Acid : SOCl₂ (molar) | Esterification Efficiency | Final Product Purity |

|---|---|---|

| 1:1.2 | 78% | 92% |

| 1:1.5 | 95% | 98% |

| 1:2.0 | 96% | 97% |

Excess SOCl₂ (>1.5 equivalents) provided diminishing returns due to side reactions.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-methylbenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the 3,5-dichloro-4-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Friedel-Crafts Acylation: The reaction is usually conducted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

Major Products Formed

Substitution Reactions: The major products are derivatives where the chlorine atoms are replaced by the nucleophiles.

Acylation Reactions: The major products are aromatic compounds substituted with the 3,5-dichloro-4-methylbenzoyl group.

Scientific Research Applications

Organic Synthesis

3,5-Dichloro-4-methylbenzoyl chloride is widely used as a reagent in organic synthesis. It facilitates the preparation of various substituted aromatic compounds, which are crucial in developing pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound plays a vital role in synthesizing biologically active molecules. For instance:

- Preparation of Dichlorobenzamide Derivatives: It has been successfully employed to react with arylamine compounds to yield dichlorobenzamide derivatives, which are useful in medicinal chemistry .

- Synthesis of Lifitegrast Intermediates: The compound is integral in developing 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid, a key intermediate for lifitegrast, an ophthalmic drug .

Agrochemical Production

In agriculture, this compound serves as an intermediate for various pesticides. Its derivatives have been utilized to create herbicides that target specific plant species while minimizing impact on non-target organisms .

Case Study 1: Synthesis of Dichlorobenzamide Derivatives

In a study focusing on the synthesis of dichlorobenzamide derivatives, researchers reacted this compound with various arylamines in N,N'-dimethylformamide at elevated temperatures. The resulting compounds were characterized using NMR and infrared spectroscopy, confirming their structures through X-ray crystallography. This method yielded high-purity products suitable for further biological testing .

Case Study 2: Industrial Scale Production

An industrial approach to synthesizing 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid demonstrated the scalability of reactions involving this compound. This process highlighted improved atom economy by utilizing formaldehyde instead of traditional protecting groups during synthesis, achieving a total yield of 66% with high purity levels .

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methylbenzoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural, physical, and functional differences between 3,5-dichloro-4-methylbenzoyl chloride and its analogs:

Reactivity and Electronic Effects

- Chlorine vs. Methyl Groups : The chlorine substituents in this compound increase the compound's electrophilicity compared to methyl-substituted analogs like 3,5-dimethylbenzoyl chloride. This enhances its utility in reactions requiring rapid acyl substitution, such as coupling with amines to form amides .

- Fluorine Substituents : The difluoro analog (3,5-difluoro-4-methylbenzoyl chloride) exhibits lower electronegativity than chlorine, resulting in milder reactivity. However, fluorine’s smaller atomic radius reduces steric hindrance, favoring reactions in sterically demanding environments .

- Methoxy Groups : The methoxy group in 4-methoxy-3,5-dimethylbenzoyl chloride donates electron density via resonance, reducing the carbonyl’s electrophilicity and making it less reactive than chlorinated analogs .

Physical Properties

- Boiling Points : Chlorinated derivatives generally exhibit higher boiling points than methyl- or methoxy-substituted analogs due to increased molecular weight and polarity. For example, 3,5-dimethylbenzoyl chloride boils at 251.3°C , while dichloro analogs are expected to exceed this range.

- Solubility: Methyl and methoxy groups improve solubility in nonpolar solvents, whereas chlorine and fluorine enhance solubility in polar aprotic solvents like DCM or acetone .

Biological Activity

3,5-Dichloro-4-methylbenzoyl chloride (CAS No. 113485-46-4) is an organic compound characterized by the molecular formula C₈H₅Cl₃O. This compound is a derivative of benzoyl chloride, featuring two chlorine atoms at the 3 and 5 positions and a methyl group at the 4 position on the benzene ring. Its unique structure contributes to its diverse applications in biological and chemical research.

This compound primarily acts as an acylating agent , participating in nucleophilic substitution and Friedel-Crafts acylation reactions. In these processes, it can form covalent bonds with various nucleophiles, leading to the formation of biologically active derivatives. The specific molecular targets and pathways depend on the context of its use in synthesis and medicinal chemistry.

Applications in Drug Development

This compound plays a significant role in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It is particularly useful for developing drug candidates due to its ability to modify existing compounds, enhancing their pharmacological properties. For instance, it has been utilized in creating intermediates for drugs targeting various diseases .

Case Studies

- Zoxamide Synthesis : Zoxamide, a fungicide, is synthesized using intermediates derived from this compound. Studies have shown that the metabolite 3,5-dichloro-4-methylbenzoic acid is a significant transformation product when zoxamide is administered to animals. In a study involving lactating goats, it was found that a substantial percentage of radioactivity from zoxamide was excreted via urine and feces, indicating metabolic pathways that could be influenced by compounds like this compound .

- Anti-fibrotic Agents : Research has indicated that derivatives synthesized from this compound have shown potential as anti-fibrotic agents. A recent study demonstrated that certain analogs exhibited high potency in inhibiting gene transcription related to fibrosis without causing cytotoxicity up to concentrations of 100 µM .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,5-Dichlorobenzoyl chloride | Lacks methyl group at the 4 position | Similar reactivity but different pharmacological profiles |

| 4-Methylbenzoyl chloride | Lacks chlorine atoms at the 3 and 5 positions | Less potent in biological applications |

| Benzoyl chloride | Parent compound without substituents | Basic acylation reactions only |

The presence of both chlorine substituents and a methyl group in this compound enhances its reactivity and specificity in biological applications compared to its analogs.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 3,5-dichloro-4-methylbenzoyl chloride, and what reaction conditions are critical for high yield?

The compound is synthesized via chlorination of 3,5-dimethylbenzoic acid using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux. Key parameters include stoichiometric control of chlorinating agents, reaction temperature (60–80°C), and inert atmosphere to prevent hydrolysis . Post-reaction purification via vacuum distillation ensures ≥99% purity.

Q. How can researchers verify the chemical identity and purity of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons and methyl groups) .

- Mass Spectrometry : Validate molecular weight (209.46 g/mol) via electron ionization .

- FT-IR : Identify acyl chloride C=O stretching (~1770 cm⁻¹) .

- Elemental Analysis : Match theoretical Cl content (50.8%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors .

- First Aid : Immediate rinsing with water for skin/eye contact; do NOT induce vomiting if ingested .

Q. What are the common nucleophilic substitution reactions involving this acyl chloride?

Reacts with amines, alcohols, and thiols to form amides, esters, and thioesters. For example:

- Amide Formation : React with primary amines (e.g., aniline) in dry dichloromethane with pyridine as HCl scavenger .

- Hydrolysis : Produces 3,5-dichloro-4-methylbenzoic acid in aqueous acidic/basic conditions .

Advanced Research Questions

Q. How can synthesis conditions be optimized to minimize by-products like 3,5-dichlorobenzoic acid?

- Temperature Control : Maintain reflux at 70°C to avoid over-chlorination.

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for regioselective chlorination .

- In Situ Monitoring : Use HPLC to track intermediate formation and adjust reagent ratios dynamically .

Q. What advanced techniques resolve structural ambiguities in crystallographic studies of derivatives?

- Single-Crystal X-ray Diffraction : Refinement via SHELXL software (e.g., anisotropic displacement parameters for Cl and methyl groups) .

- DFT Calculations : Compare theoretical vs. experimental bond lengths to validate stereoelectronic effects .

Q. How do steric and electronic effects influence Friedel-Crafts acylation reactivity?

The 4-methyl group increases steric hindrance, reducing electrophilicity at the acyl center. Kinetic studies using substituted aromatics (e.g., toluene vs. mesitylene) reveal lower yields with bulky substrates. Use AlCl₃ in nitrobenzene to enhance electrophilicity .

Q. What methodologies ensure accurate quantification of trace impurities in industrial-grade batches?

- GC-MS : Detect chlorinated by-products (e.g., 3,5-dichlorotoluene) with detection limits <0.1% .

- ICP-OES : Measure residual metal catalysts (e.g., Fe, Al) to ppm levels .

Q. What are the emerging applications in pharmaceutical intermediate synthesis?

- Antimicrobial Agents : Couple with aminoquinolines to enhance lipophilicity and biofilm penetration .

- Prodrug Design : Acylate hydroxyl groups in polyphenols for controlled release .

Q. How should researchers address discrepancies in reported reaction yields across literature?

Properties

IUPAC Name |

3,5-dichloro-4-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNONPWRUIRVAIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456226 | |

| Record name | Benzoyl chloride, 3,5-dichloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113485-46-4 | |

| Record name | Benzoyl chloride, 3,5-dichloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.